molecular formula C20H21N7O2S B607753 Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl- CAS No. 1252927-47-1

Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl-

Cat. No. B607753
M. Wt: 423.49
InChI Key: XWOGXAVHJKKNPO-UHFFFAOYSA-N
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Description

This compound is also known as Pazopanib hydrochloride . It is a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity . It was developed by GlaxoSmithKline and was FDA approved on October 19, 2009 .


Synthesis Analysis

The synthesis of this compound involves a process for the preparation of pyrimidine derivatives, which are useful as VEGFR2 inhibitors . The process is described in a patent by SmithKline Beecham Corp .


Molecular Structure Analysis

The molecular formula of this compound is C21H23N7O2S . The InChI key is MQHIQUBXFFAOMK-UHFFFAOYSA-N . The SMILES representation is Cl.CN(C1=CC2=NN©C©=C2C=C1)C1=NC(NC2=CC(=C©C=C2)S(N)(=O)=O)=NC=C1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 437.52 . It has a water solubility of 0.0433 mg/mL . The logP values calculated by ALOGPS and Chemaxon are 3.59 and 3.55 respectively . It has a hydrogen acceptor count of 7 and a hydrogen donor count of 2 . The polar surface area is 119.03 Å2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzenesulfonamide derivatives, such as 4-(5-Amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide, have been synthesized and converted into various pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives. These derivatives demonstrate promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
  • N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine, a derivative of the antitumor agent pazopanib, forms dihedral angles between its indazole and pyrimidine fragments, linked into dimers through π–π interactions (Qi et al., 2010).

Anticancer and Antiviral Applications

  • New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown potential in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
  • 1,4-Disubstituted-1,2,3-triazole thymine derivatives with 4-azido-N-substituted-benzenesulfonamides showed significant cytotoxic activity against the MDA-MB 231 breast cancer cell line and also displayed potent activity against HIV-1 replication (Almashal et al., 2020).

Synthesis and Pharmacological Properties

  • Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized and found to be potent inhibitors of human carbonic anhydrase isoforms, with potential applications in treating diseases like glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).

properties

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2S/c1-12-4-5-15(11-18(12)30(21,28)29)24-20-22-9-8-19(25-20)23-14-6-7-16-13(2)27(3)26-17(16)10-14/h4-11H,1-3H3,(H2,21,28,29)(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOGXAVHJKKNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)NC3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl-

CAS RN

1252927-47-1
Record name GSK-1071306
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252927471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-1071306
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51V93OIDV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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